molecular formula C9H5BrClN B1288641 5-Bromo-1-chloroisoquinoline CAS No. 34551-41-2

5-Bromo-1-chloroisoquinoline

Cat. No. B1288641
CAS RN: 34551-41-2
M. Wt: 242.5 g/mol
InChI Key: XUWFLTLTPVIRCV-UHFFFAOYSA-N
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Patent
US07759344B2

Procedure details

To a solution of 5-bromoisoquinoline-N-oxide (4.56 g, 20.4 mmol) in 100 mL CH2Cl2, phosphorus oxychloride (4.17 ml, 44.8 mmol) was added and the mixture heated at 45 C for 4 h. The mixture was allowed to cool and evaporated. Water and ice were added alternating, portion-wise and CH2Cl2 was added to the mixture. The organic layer was made pH 14 with 1 M NaOH, and the organic layer washed with sat. NaHCO3, dried over Na2SO4, filtered and evaporated. The solid was triturated with methanol and the title compound collected as a fluffy off-white solid (3.93 g). MS (ESI pos. ion) m/z: 242 (MH+). Calc'd exact mass for C9H5BrClN: 242.
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N+:6]([O-])=[CH:7]2.P(Cl)(Cl)([Cl:15])=O>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[C:7]2[Cl:15]

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
BrC1=C2C=C[N+](=CC2=CC=C1)[O-]
Name
Quantity
4.17 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 45 C for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Water and ice were added
ADDITION
Type
ADDITION
Details
portion-wise and CH2Cl2 was added to the mixture
WASH
Type
WASH
Details
the organic layer washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid was triturated with methanol
CUSTOM
Type
CUSTOM
Details
the title compound collected as a fluffy off-white solid (3.93 g)

Outcomes

Product
Name
Type
Smiles
BrC1=C2C=CN=C(C2=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.